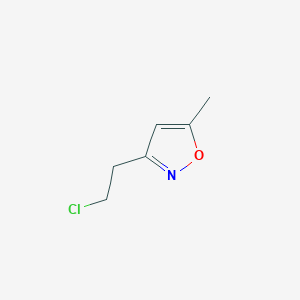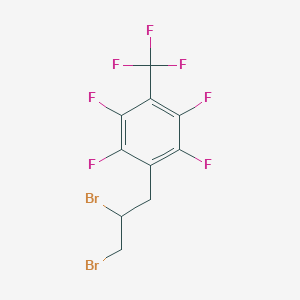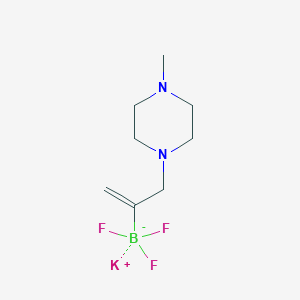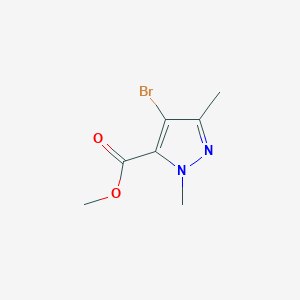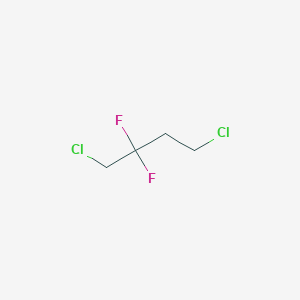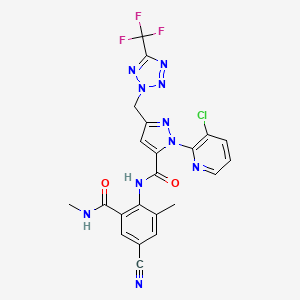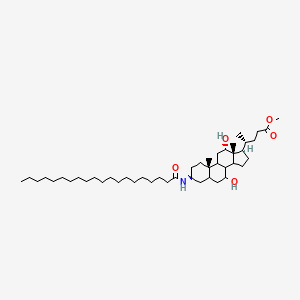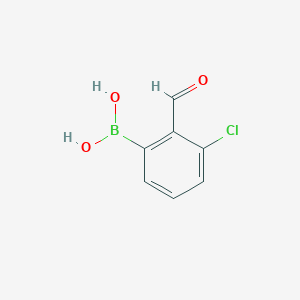
(3-Chloro-2-formylphenyl)boronic acid
描述
“(3-Chloro-2-formylphenyl)boronic acid” is a chemical compound with the CAS Number: 928048-11-7 . It has a molecular weight of 184.39 .
Synthesis Analysis
While specific synthesis methods for “(3-Chloro-2-formylphenyl)boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method, which is widely applied in carbon–carbon bond formation .
Molecular Structure Analysis
The InChI code for “(3-Chloro-2-formylphenyl)boronic acid” is 1S/C7H6BClO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-2-formylphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions involving boronic acids is the cis-diol conjugation, which is used in reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
“(3-Chloro-2-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .
科学研究应用
Boronic Acid Macrocycles and Molecular Receptors
(Celis, Godoy-Alcántar, Guerrero-Alvarez, & Barba, 2014) explored the synthesis of cyclic boronate esters using (3-aminophenyl)boronic acid and other derivatives for creating macrocyclic compounds. These compounds showed potential as molecular receptors due to their cavity structures and Lewis acid properties.
Catalysis in Organic Synthesis
Boronic acids, including variants like (3-Chloro-2-formylphenyl)boronic acid, play a crucial role in organic synthesis. (Hashimoto, Gálvez, & Maruoka, 2015) discussed the use of boronic acid catalysis for aza-Michael additions, highlighting its importance in enantioselective reactions.
Complex Formation with Porphyrins
(Młodzianowska, Latos‐Grażyński, Szterenberg, & Stępień, 2007) reported on the interaction of boron(III) with N-confused and N-fused porphyrins. The study provided insights into the conformation and coordination behavior of boron atoms in such complexes.
Fluorescence Quenching Studies
Research by (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015) focused on the fluorescence quenching properties of boronic acid derivatives, including studies on 5-chloro-2-methoxy phenyl boronic acid, which is structurally similar to (3-Chloro-2-formylphenyl)boronic acid.
Palladium-Catalyzed Cross-Coupling Reactions
(Prabakaran, Nawaz Khan, & Jin, 2012) discussed the use of boronic acids, including (3-Chloro-2-formylphenyl)boronic acid, in palladium-catalyzed Suzuki coupling reactions, highlighting its utility in synthesizing complex organic structures.
Sensors for Biological Active Substances
(Huang, Jia, Xie, Wang, Xu, & Fang, 2012) and (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010) have explored the applications of boronic acids in developing sensors for detecting biological active substances, such as carbohydrates and bacteria.
Biomedical Applications
(Cambre & Sumerlin, 2011) reviewed the use of boronic acid-containing polymers in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment.
未来方向
Boronic acid-based compounds, including “(3-Chloro-2-formylphenyl)boronic acid”, are being explored for novel chemistries. The reversible click chemistries involving boronic acids are of particular interest due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
属性
IUPAC Name |
(3-chloro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYANPLLJDXQXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-formylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




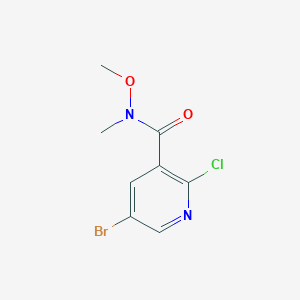

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
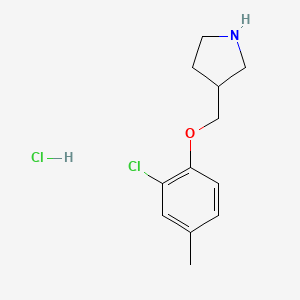
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
